molecular formula C17H21NO3 B3882136 (2E)-3-(1,3-benzodioxol-5-yl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one

(2E)-3-(1,3-benzodioxol-5-yl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one

Cat. No.: B3882136
M. Wt: 287.35 g/mol
InChI Key: WOEHPHGIOHNGKC-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(1,3-benzodioxol-5-yl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one is an organic compound that features a benzodioxole ring and a piperidine ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.

    Coupling Reaction: The final step involves a coupling reaction between the benzodioxole and piperidine intermediates under basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The benzodioxole ring might interact with hydrophobic pockets, while the piperidine ring could form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
  • (2E)-3-(1,3-benzodioxol-5-yl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one

Uniqueness

The presence of the 3,5-dimethyl groups on the piperidine ring in (2E)-3-(1,3-benzodioxol-5-yl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one may confer unique steric and electronic properties, potentially leading to different biological activities compared to its analogs.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-12-7-13(2)10-18(9-12)17(19)6-4-14-3-5-15-16(8-14)21-11-20-15/h3-6,8,12-13H,7,9-11H2,1-2H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEHPHGIOHNGKC-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(CN(C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(1,3-benzodioxol-5-yl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(1,3-benzodioxol-5-yl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(2E)-3-(1,3-benzodioxol-5-yl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(2E)-3-(1,3-benzodioxol-5-yl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one
Reactant of Route 5
(2E)-3-(1,3-benzodioxol-5-yl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(2E)-3-(1,3-benzodioxol-5-yl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.